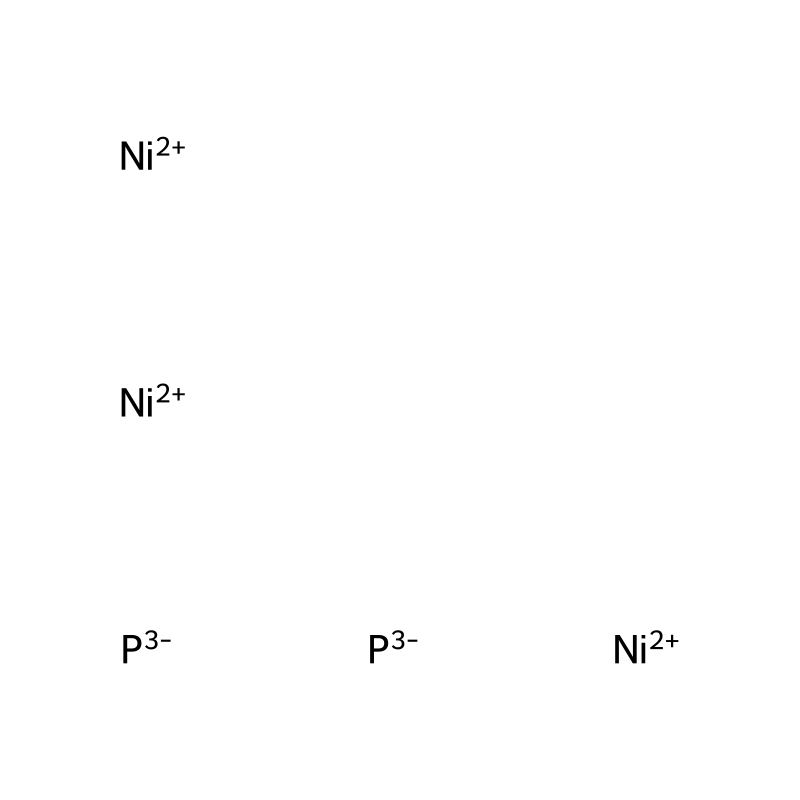

Dinickel phosphide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrocatalysis

One of the most actively researched applications of dinickel phosphide is in electrocatalysis, particularly for the hydrogen evolution reaction (HER). HER is a crucial process for generating hydrogen fuel through the electrolysis of water.

Dinickel phosphide demonstrates promising qualities as an electrocatalyst due to its:

- High activity: Studies have shown that Ni₂P nanoparticles exhibit excellent HER activity, rivaling or even surpassing the performance of traditional noble metal catalysts like platinum ().

- Low cost and abundance: Compared to precious metals like platinum, Ni₂P's constituent elements, nickel and phosphorus, are significantly more abundant and cost-effective, making it a potentially viable alternative for large-scale hydrogen production.

- Stability: Research suggests that Ni₂P nanoparticles possess good stability in alkaline media, making them suitable for practical applications in electrolyzers ().

Dinickel phosphide is a chemical compound composed of nickel and phosphorus, typically represented by the formula Ni₂P. It is characterized by its unique crystalline structure, which can significantly influence its chemical properties and reactivity. Dinickel phosphide has garnered considerable attention in materials science and catalysis due to its promising applications in hydrogen evolution reactions and other electrochemical processes. The compound exhibits high stability and efficiency, making it a subject of extensive research in the development of sustainable energy solutions.

Uniqueness of Dinickel Phosphide: Dinickel phosphide stands out due to its exceptional stability and efficiency as an electrocatalyst for hydrogen evolution reactions compared to other metal phosphides. Its ability to perform effectively across a range of pH levels further enhances its appeal for practical applications in energy conversion technologies.

Several synthesis methods have been developed to produce dinickel phosphide, each with distinct advantages:

- Hydrothermal Synthesis: This method involves the reaction of nickel chloride with red phosphorus at elevated temperatures, leading to the formation of dinickel phosphide crystals .

- Surfactant-Aided Solvothermal Synthesis: This approach utilizes surfactants to produce well-dispersed nanocrystallites of dinickel phosphide, enhancing their catalytic properties .

- Chemical Vapor Deposition: A technique that allows for precise control over the composition and morphology of dinickel phosphide by depositing nickel and phosphorus precursors onto a substrate .

These methods contribute to the versatility and applicability of dinickel phosphide in various fields.

Dinickel phosphide has several significant applications:

- Electrocatalysis: It is widely used as a catalyst for hydrogen evolution reactions, contributing to advancements in renewable energy technologies.

- Battery Materials: Dinickel phosphide is being explored as an electrode material in batteries due to its favorable electrochemical properties.

- Sensors: Its unique electronic properties make it suitable for use in sensor technologies.

The ongoing research into dinickel phosphide aims to enhance its performance in these applications and explore new potential uses.

Research on the interactions of dinickel phosphide with other compounds is crucial for understanding its catalytic mechanisms. Studies have shown that the presence of different electrolytes can significantly impact its performance during hydrogen evolution reactions. For instance, variations in pH can alter the surface chemistry of dinickel phosphide, affecting its activity and stability . Additionally, investigations into how dinickel phosphide interacts with other metal ions or compounds may reveal synergistic effects that enhance its catalytic capabilities.

Dinickel phosphide shares similarities with several related compounds, particularly within the nickel-phosphorus family. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Nickel Phosphide | Ni₃P | Known for its catalytic properties; less stable than Ni₂P. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Cobalt Phosphide | Co₂P | Exhibits high activity in electro

Solid-state synthesis represents one of the most fundamental approaches for producing dinickel phosphide through direct reaction between solid precursors. This methodology typically involves the thermal treatment of nickel and phosphorus-containing compounds at elevated temperatures under controlled atmospheric conditions [1]. The most straightforward solid-state approach utilizes the direct reaction between nickel powder and red phosphorus at temperatures ranging from 400 to 600 degrees Celsius under nitrogen or argon atmosphere [22]. This method requires careful control of the phosphorus to nickel molar ratio, typically maintained at 2:1 to ensure stoichiometric formation of dinickel phosphide [22]. The reaction proceeds through solid-state diffusion mechanisms, where phosphorus atoms migrate into the nickel crystal lattice to form the desired phosphide phase [26]. An alternative solid-state route employs hypophosphite precursors, which offer significant advantages in terms of reduced processing temperatures and simplified reaction conditions [22] [28]. Nickel acetate and ammonium hypophosphite serve as effective precursors, with the hypophosphite decomposing at temperatures between 230 and 320 degrees Celsius to generate phosphine gas, which subsequently reacts with nickel species to form dinickel phosphide [28]. This approach eliminates the need for high-pressure conditions and complex temperature programming typically required in conventional methods [43]. Ball milling represents a mechanochemical solid-state synthesis approach that enables the formation of dinickel phosphide at room temperature through mechanical activation [12]. The process involves grinding nickel powder with phosphorus in appropriate stoichiometric ratios under inert atmosphere conditions [12]. High-energy ball milling promotes intimate mixing of reactants and creates fresh reactive surfaces, facilitating phosphide formation at significantly lower temperatures compared to conventional thermal methods [12].

The solid-state synthesis of dinickel phosphide through phosphonate precursors has emerged as a particularly effective approach for producing high-quality materials [3]. Nickel phenylphosphonate and nickel methylphosphonate undergo thermal decomposition under hydrogen-containing atmospheres to yield dinickel phosphide nanoparticles with controlled size and morphology [3]. The decomposition process generates hydrogen, water, and phosphorus-containing species without producing hazardous compounds, making this route safer and more environmentally friendly compared to traditional methods [3]. Temperature programming plays a crucial role in determining the final phase composition and crystallinity of dinickel phosphide products [23]. Lower annealing temperatures around 300 degrees Celsius favor the formation of pure dinickel phosphide phases, while higher temperatures tend to promote the formation of phosphorus-depleted phases such as nickel-rich phosphides [23]. The annealing time also influences the relative ratio between different phosphide phases, with longer durations leading to phosphorus evaporation and subsequent formation of metal-rich compounds [23]. Hydrothermal and Solvothermal ApproachesHydrothermal and solvothermal synthesis methods provide excellent control over particle size, morphology, and crystallinity of dinickel phosphide through solution-based reactions conducted in sealed autoclaves at elevated temperatures and pressures [30] [31]. These approaches utilize aqueous or organic solvents as reaction media, enabling more uniform nucleation and growth processes compared to solid-state methods [30]. The hydrothermal synthesis of dinickel phosphide typically employs nickel chloride and red phosphorus as starting materials in aqueous solutions [30]. The reaction proceeds at temperatures between 160 and 200 degrees Celsius under autogenous pressure generated within sealed vessels [30]. The phosphorus to nickel molar ratio significantly influences the final product composition, with increased ratios favoring dinickel phosphide formation while lower ratios promote the formation of nickel-rich phosphide phases [30]. Alkaline conditions prove essential for successful hydrothermal synthesis of dinickel phosphide nanoparticles [30]. The initial solution pH must be maintained above 7 to ensure proper nucleation and crystallization of the desired phosphide phase [30]. Under acidic conditions, the formation of well-crystallized dinickel phosphide becomes thermodynamically unfavorable, leading to amorphous or poorly crystallized products [30]. Solvothermal approaches utilizing organic solvents offer enhanced control over particle morphology and size distribution [31] [4]. Ethylene glycol, oleylamine, and octadecene serve as common solvents for solvothermal synthesis of dinickel phosphide [4]. These organic media provide better temperature control and create more uniform reaction environments compared to aqueous systems [4]. The use of dopamine and ammonium phosphate as eco-friendly precursors in solvothermal synthesis represents a sustainable approach to dinickel phosphide production [4]. The phosphorus to dopamine ratio serves as a critical parameter for controlling phase formation, with ratios of 0.15 to 0.9 enabling selective synthesis of either dinickel phosphide or other nickel phosphide phases [4]. Lower ratios favor dinickel phosphide formation, while higher ratios promote the generation of phosphorus-rich phases [4].

The hollow nanostructure formation observed in solvothermal synthesis results from the Kirkendall effect and Ostwald ripening mechanisms [4]. At intermediate phosphorus to precursor ratios, the differential diffusion rates of metal and phosphorus species create void spaces within the growing particles, leading to the formation of hollow spherical structures [4]. These hollow morphologies contribute to increased specific surface area and enhanced electrochemical performance [4]. Reaction time optimization proves crucial for achieving phase-pure dinickel phosphide products in hydrothermal and solvothermal synthesis [31]. Insufficient reaction times result in incomplete conversion of precursors, while excessive durations can lead to particle aggregation and phase transformation to thermodynamically more stable but less active phases [31]. Optimal reaction times typically range from 6 to 16 hours depending on the specific synthesis conditions and precursor systems employed [31]. Pyrolysis MethodsPyrolysis represents a versatile synthetic approach for dinickel phosphide production through the controlled thermal decomposition of organometallic or hybrid precursors under inert atmospheres [32] [35] [36]. This methodology enables precise control over composition, phase purity, and morphological characteristics through careful selection of precursor materials and optimization of thermal treatment parameters [25]. The thermal decomposition of bis(triphenylphosphine)nickel dichloride precursors provides a single-source route to dinickel phosphide nanocrystals [25]. This approach eliminates the need for separate nickel and phosphorus sources, simplifying the synthetic procedure while maintaining excellent control over stoichiometry [25]. The decomposition temperature significantly influences the final product characteristics, with temperatures between 280 and 320 degrees Celsius providing optimal conditions for dinickel phosphide formation [25]. Trioctylphosphine-mediated synthesis represents a widely adopted pyrolysis approach for producing uniform dinickel phosphide nanoparticles [2] [35]. The method involves thermal decomposition of nickel acetylacetonate in the presence of trioctylphosphine and oleylamine at temperatures around 315 degrees Celsius [2]. The trioctylphosphine serves as both phosphorus source and capping agent, controlling particle growth and preventing aggregation during synthesis [2]. The formation mechanism in trioctylphosphine-mediated synthesis involves the initial generation of amorphous nickel-phosphorus intermediates followed by crystallization to form dinickel phosphide [2]. The transformation can be precisely controlled by modulating temperature, with lower temperatures favoring amorphous phase formation and higher temperatures promoting crystallization to phase-pure dinickel phosphide [2]. The reaction proceeds through the cleavage of phosphorus-carbon bonds in trioctylphosphine, facilitated by the presence of metallic nickel surfaces [2].

Metal-organic framework-derived pyrolysis offers a promising route for producing dinickel phosphide with controlled porosity and morphology [36]. Phosphine-containing metal-organic frameworks serve as single-source precursors, eliminating the need for external phosphorus sources [36]. The thermal decomposition of these frameworks under nitrogen atmosphere at temperatures between 300 and 400 degrees Celsius yields dinickel phosphide nanoparticles embedded within porous carbon matrices [36]. The use of white phosphorus as a phosphorus source in pyrolysis synthesis provides an alternative approach for dinickel phosphide production [35]. This method involves the reaction of preformed nickel nanoparticles with white phosphorus at temperatures around 100 degrees Celsius, significantly lower than conventional approaches [35]. The reaction proceeds rapidly, completing within minutes, and produces well-crystallized dinickel phosphide nanoparticles with narrow size distributions [35]. Polymer-derived pyrolysis represents an emerging approach for dinickel phosphide synthesis through the thermal treatment of nickel-containing polymer precursors [7]. Ionic resins incorporating both nickel and phosphorus species undergo controlled pyrolysis to yield dinickel phosphide nanoparticles encapsulated within nitrogen-doped carbon matrices [7]. This approach provides excellent control over particle dispersion and prevents aggregation during high-temperature treatment [7]. The atmosphere composition during pyrolysis significantly influences the final product characteristics and phase purity [34]. Hydrogen-containing atmospheres promote the reduction of nickel species and facilitate phosphide formation, while inert atmospheres prevent oxidation and maintain stoichiometric control [34]. The partial pressure of reactive gases must be carefully controlled to achieve optimal synthesis conditions [34]. Morphology-Controlled Synthesis TechniquesMorphology control in dinickel phosphide synthesis represents a critical aspect for optimizing material properties and performance characteristics [37] [39] [18]. Various synthetic strategies have been developed to achieve precise control over particle shape, size, and internal structure through careful manipulation of nucleation and growth processes [37]. Template-directed synthesis provides exceptional control over dinickel phosphide morphology through the use of hard or soft templates that direct particle formation [14] [15] [17]. Metal-organic framework templates offer particularly effective platforms for producing dinickel phosphide with controlled porosity and surface area [15] [16]. The phosphidation of nickel-containing metal-organic frameworks generates dinickel phosphide nanoparticles embedded within porous carbon networks, preserving the original framework morphology while introducing catalytically active phosphide phases [15]. The precursor phosphidation route enables morphology-controlled synthesis through the formation of intermediate nickel-containing compounds with desired shapes, followed by low-temperature phosphidation to yield dinickel phosphide with preserved morphology [37]. This approach utilizes polyvinylpyrrolidone and hexamethylenetetramine as morphology-directing agents to control the formation of nickel-containing precursors [37]. Variations in the hexamethylenetetramine concentration enable the selective formation of either nanorods or nanospheres, which subsequently convert to dinickel phosphide with identical morphologies upon phosphidation [37].

The Kirkendall effect provides a self-templating mechanism for producing hollow dinickel phosphide nanostructures [26] [18]. This phenomenon occurs during the phosphidation of preformed nickel nanoparticles when the outward diffusion of nickel atoms exceeds the inward diffusion of phosphorus atoms [26]. The resulting vacancy accumulation creates void spaces within the particles, leading to hollow sphere formation [26]. The size and extent of the hollow interior can be controlled through careful adjustment of reaction temperature, time, and precursor concentration [26]. Shape-controlled synthesis through concentration-dependent mechanisms enables the production of dinickel phosphide with various morphologies by simply varying precursor concentrations [38]. Low nickel precursor concentrations favor the formation of well-dispersed individual nanoparticles, while higher concentrations promote self-assembly into hierarchical structures [38]. This approach provides a simple yet effective method for morphology control without requiring additional templating agents [38]. The solution-phase synthesis of single-crystalline dinickel phosphide nanowires demonstrates exceptional morphological control through the manipulation of growth kinetics [20]. The use of nickel acetylacetonate and trioctylphosphine in tri-n-octylamine enables the formation of nanowires with aspect ratios exceeding 100 [20]. The preferential growth direction along the crystal lattice creates highly anisotropic structures with unique properties [20]. Surface capping agents play crucial roles in controlling dinickel phosphide morphology through selective binding to specific crystal faces [39]. Oleylamine and oleic acid serve as effective capping agents that preferentially bind to certain crystallographic planes, inhibiting growth in specific directions while promoting growth in others [39]. The ratio of different capping agents provides fine control over particle aspect ratio and overall morphology [39]. Dopant-induced morphology modulation represents an advanced approach for controlling dinickel phosphide shape and crystal orientation [21]. The incorporation of chromium dopants induces significant changes in crystal growth patterns, favoring the formation of nanorod morphologies with specific crystallographic orientations [21]. This approach demonstrates how compositional modifications can serve as powerful tools for morphological engineering [21]. Scalable Production MethodsThe development of scalable synthesis methods for dinickel phosphide represents a critical requirement for industrial applications and commercialization of phosphide-based technologies [42] [43] [44]. Several approaches have been developed to address the challenges associated with large-scale production while maintaining product quality and cost-effectiveness [43]. Continuous flow reactor systems provide excellent platforms for scalable dinickel phosphide production through precise control of reaction parameters and enhanced heat and mass transfer [45] [27]. Helically coiled tube reactors enable continuous liquid-phase synthesis of dinickel phosphide nanoparticles with superior control over particle size and phase purity compared to batch processes [45]. The continuous nature of these systems allows for consistent product quality and simplified scale-up procedures [45]. The implementation of two-phase slug flow in helically coiled tube reactors represents a significant advancement in scalable synthesis methodology [45]. This approach utilizes nitrogen gas to segment the continuous liquid phase into small liquid columns, dramatically enhancing mass transfer rates and reaction kinetics [45]. The result is nearly 100% phase-pure dinickel phosphide with particle sizes as small as 3-4 nanometers, demonstrating the effectiveness of this scalable approach [45].

Spray pyrolysis represents a highly scalable synthesis approach for producing dinickel phosphide thin films and powders [44]. This method involves the atomization of precursor solutions followed by thermal decomposition in a controlled atmosphere [44]. The scalability of spray pyrolysis stems from its ability to process large volumes of precursor solutions continuously while maintaining uniform product characteristics [44]. The technique has been successfully demonstrated for producing nickel-iron phosphide electrodes with controlled composition and morphology [44]. The hypophosphite precursor thermal decomposition method offers exceptional scalability due to its simplicity and mild reaction conditions [43]. This approach eliminates the need for high-pressure equipment, complex temperature programming, and expensive raw materials, making it highly suitable for industrial mass production [43]. The method utilizes readily available nickel salts and hypophosphite compounds that decompose at relatively low temperatures to generate dinickel phosphide with excellent catalytic properties [43]. Electrodeposition techniques provide scalable routes for producing dinickel phosphide coatings and films directly on various substrates [10]. This approach utilizes modified Watts baths containing nickel salts and phosphorus precursors to enable simultaneous synthesis and deposition of phosphide materials [10]. The scalability of electrodeposition stems from its ability to coat large surface areas uniformly while maintaining precise control over composition and thickness [10]. Microwave-assisted synthesis represents an energy-efficient scalable approach for dinickel phosphide production [11]. This method utilizes microwave heating to accelerate reaction kinetics and reduce processing times significantly [11]. The uniform heating provided by microwave irradiation enables better control over nucleation and growth processes, resulting in more uniform product characteristics [11]. The reduced energy consumption and shorter reaction times make this approach particularly attractive for industrial applications [11]. The development of continuous phosphidation processes addresses the scalability challenges associated with traditional batch methods [1]. These processes utilize continuous feeding of precursor materials and controlled atmosphere conditions to maintain steady-state production of dinickel phosphide [1]. The elimination of batch-to-batch variations and reduced downtime for equipment cleaning and charging significantly improve overall production efficiency [1]. Dinickel phosphide exhibits a hexagonal crystal structure with space group P-62m (189), characterized by distinct crystallographic facets that determine its surface properties and catalytic behavior [1] [2] [3]. The compound consists of two inequivalent nickel sites: tetrahedral Ni(1) sites with coordination number 4, and square pyramidal Ni(2) sites with coordination number 5 [4] [5]. These structural features create a three-dimensional framework with specific surface terminations that significantly influence the material's surface chemistry and electronic properties. The most prevalent crystal facets in dinickel phosphide include the (0001) basal plane, (1010) prismatic faces, and higher-index surfaces such as (1011), (1100), (1101), and (1111) planes [6] [7] [8]. Among these, the (0001) surface has received the most extensive investigation due to its thermodynamic stability and catalytic relevance. Density functional theory calculations reveal that the (0001) surface can adopt two primary bulk-like terminations: Ni₃P and Ni₃P₂, with the latter being more stable under phosphorus-rich conditions [8] [9]. The phosphorus-rich Ni₃P₂ termination represents the most energetically favorable surface configuration, characterized by a surface energy of 45-65 meV/Ų [8] [9]. This termination exposes phosphorus atoms at the surface, creating P-enriched sites that serve as active centers for various catalytic processes. The stability of this termination arises from the favorable electronic structure that minimizes surface energy through optimal coordination environments for both nickel and phosphorus atoms [10] [11]. Surface reconstruction phenomena further modify the ideal bulk terminations, leading to the formation of phosphorus adatoms on the Ni₃P₂ surface. The reconstructed Ni₃P₂ + P adatom configuration exhibits even lower surface energy (35-55 meV/Ų), indicating enhanced thermodynamic stability [8] [9]. These phosphorus adatoms occupy Ni₃ hollow sites in a trigonal pyramidal geometry, creating additional active sites with distinct electronic properties compared to the bulk-terminated surface. The (1010) prismatic faces, though less studied than the basal plane, present mixed nickel-phosphorus terminations with surface energies ranging from 55-75 meV/Ų [8]. These surfaces expose both nickel and phosphorus atoms, creating unique bridge sites that facilitate different catalytic pathways. The higher-index surfaces, including (1011), (1100), (1101), and (1111) planes, exhibit varying degrees of stability and surface energy, with values typically ranging from 50-90 meV/Ų [6] [7]. Experimental investigations using scanning tunneling microscopy and low-energy electron diffraction techniques have confirmed the theoretical predictions regarding surface terminations. Studies reveal that approximately 80% of the (0001) surface is covered by nonstoichiometric phosphorus, consistent with the theoretically predicted P-enriched terminations [9]. This experimental validation provides strong support for the computational models used to understand surface structure and reactivity. Active Site IdentificationThe identification of active sites in dinickel phosphide has been accomplished through a combination of theoretical calculations and experimental surface science techniques. The most significant active sites include Ni₃ hollow sites, P-adatom sites, Ni-P bridge sites, and defect sites, each exhibiting distinct binding characteristics and catalytic properties [10] [4] [12] [11]. Ni₃ hollow sites represent the most prominent active centers, formed by three nickel atoms arranged in a triangular configuration. These sites exhibit strong hydrogen binding energies ranging from -0.46 to -0.52 eV, making them highly active for hydrogen dissociation processes [4] [12] [9]. The strong binding arises from the favorable overlap between hydrogen 1s orbitals and the collective d-orbitals of the three nickel atoms, creating a stable adsorption complex. However, the strong binding can also lead to site blocking under certain conditions, particularly at low overpotentials where hydrogen coverage becomes significant [11]. P-adatom sites, formed through surface reconstruction, provide optimal binding environments for hydrogen with binding energies of -0.15 to -0.25 eV [10] [12] [9]. These sites represent the most catalytically active centers due to their near-optimal binding strength according to Sabatier principle considerations. The phosphorus adatoms, positioned in tetrahedral coordination with three underlying nickel atoms, create electron-deficient sites that facilitate both proton reduction and hydrogen molecule formation through favorable kinetic pathways [13] [14]. Ni-P bridge sites, occurring at the interface between nickel and phosphorus atoms, exhibit intermediate binding energies of -0.30 to -0.40 eV [10] [12]. These sites are particularly important for proton transfer processes and contribute to the overall catalytic activity through cooperative effects with neighboring active sites. The linear Ni-P-Ni coordination creates unique electronic environments that support various reaction intermediates. P₃ hollow sites, unique to certain nickel phosphide phases such as Ni₅P₄, form triangular arrangements of phosphorus atoms with binding energies of -0.35 to -0.45 eV [10] [9]. These sites provide alternative pathways for hydrogen evolution and demonstrate the importance of surface stoichiometry in determining catalytic properties. The presence of P₃ hollow sites contributes to the enhanced activity observed in phosphorus-rich phases compared to nickel-rich compositions. Defect sites, including vacancies, step edges, and grain boundaries, exhibit highly variable binding energies ranging from -0.10 to -0.60 eV depending on their specific coordination environment [15] [16]. These sites often serve as the most active centers due to their under-coordinated nature, which creates strong binding interactions with reaction intermediates. The density and nature of defect sites can be controlled through synthesis conditions and post-treatment processes. Edge sites and low-coordination surface features play crucial roles in catalytic activity, particularly in nanostructured materials. These sites typically exhibit high activity due to their reduced coordination numbers and enhanced reactivity. The binding energies at edge sites range from -0.05 to -0.50 eV, with the specific value depending on the local coordination environment and electronic structure [6] [7]. The relative contributions of different active sites to overall catalytic performance depend on surface coverage, reaction conditions, and the specific surface termination. Under hydrogen evolution reaction conditions, P-adatom sites and Ni₃ hollow sites dominate the catalytic activity, while defect sites provide additional enhancement particularly at low overpotentials [12] [11]. Electronic Structure and Bonding PropertiesThe electronic structure of dinickel phosphide is characterized by a complex interplay between nickel d-orbitals and phosphorus p-orbitals, resulting in metallic conductivity and unique bonding characteristics [17] [18] [19]. The compound exhibits a band gap of approximately 1.0 eV, classifying it as a narrow-gap semiconductor or semimetal depending on the specific measurement conditions [17] [20]. This electronic structure contributes to its excellent electrical conductivity and catalytic properties. The valence band structure is dominated by nickel 3d orbitals, contributing 60-70% of the total density of states near the Fermi level [18] [21]. The phosphorus 3p orbitals contribute 20-30% to the valence band, creating significant orbital overlap and covalent bonding interactions. The Fermi level is positioned within the d-band manifold, ensuring metallic conductivity and efficient electron transport properties [19] [22]. Density functional theory calculations reveal that the bonding in dinickel phosphide is primarily covalent-metallic in nature, with approximately 65-75% covalent character [21] [23]. The Ni-P bonds exhibit partial ionic character due to the electronegativity difference between nickel and phosphorus, resulting in charge transfer of 0.3-0.5 electrons from nickel to phosphorus [18] [21]. This charge transfer creates electron-deficient nickel sites and electron-rich phosphorus sites, which play crucial roles in catalytic processes. The work function of dinickel phosphide ranges from 4.2 to 4.5 eV, as determined by ultraviolet photoelectron spectroscopy and theoretical calculations [22] [21]. This intermediate work function value indicates favorable electronic properties for various electrochemical applications, providing optimal energetics for electron transfer processes at interfaces. X-ray photoelectron spectroscopy studies reveal the presence of multiple nickel oxidation states and phosphorus environments in dinickel phosphide. The nickel 2p₃/₂ peak appears at 853.2 eV, characteristic of nickel in phosphide bonding environments, while the phosphorus 2p₃/₂ peak occurs at 129.5 eV, consistent with phosphide coordination [21] [24]. These binding energies reflect the unique electronic environment created by the mixed covalent-metallic bonding. The d-band center of nickel in dinickel phosphide is positioned at approximately -1.2 eV relative to the Fermi level, which influences the binding strength of adsorbates and catalytic activity [18] [22]. The phosphorus incorporation shifts the d-band center to lower energies compared to pure nickel, moderating the binding strength of hydrogen and other reaction intermediates according to d-band theory predictions. Electronic structure calculations using the Perdew-Burke-Ernzerhof functional reveal that dinickel phosphide is non-magnetic, with a calculated magnetic moment of 0.001 μB per formula unit [2] [8]. This non-magnetic behavior arises from the strong hybridization between nickel d-orbitals and phosphorus p-orbitals, which quenches the magnetic moments that would otherwise be present in pure nickel. The orbital-projected density of states analysis shows significant hybridization between nickel d-orbitals and phosphorus p-orbitals in the energy range from -6 to +2 eV relative to the Fermi level [8] [23]. This hybridization creates bonding and antibonding states that determine the overall electronic properties and chemical reactivity of the material. Charge density analysis reveals that the electron density is concentrated in the regions between nickel and phosphorus atoms, confirming the covalent nature of the bonding [8] [23]. The charge density distribution also shows electron accumulation around phosphorus atoms and depletion around nickel atoms, consistent with the calculated charge transfer values. Surface Reconstruction PhenomenaSurface reconstruction in dinickel phosphide occurs through multiple mechanisms driven by the need to minimize surface energy and achieve thermodynamic stability under various environmental conditions [10] [15] [11] [9]. The most significant reconstruction phenomena include phosphorus enrichment, formation of phosphorus adatoms, hydrated surface layer development, and electrochemical potential-induced transformations. Phosphorus enrichment represents the most fundamental reconstruction mechanism, occurring spontaneously to reduce surface energy. This process involves the preferential segregation of phosphorus atoms to the surface, creating P-rich terminations with coverage ranging from 0.3 to 0.8 monolayers [8] [9]. The driving force for P-enrichment arises from the lower surface energy of phosphorus-terminated surfaces compared to nickel-terminated configurations. Scanning tunneling microscopy and X-ray photoelectron spectroscopy studies have confirmed the presence of excess phosphorus on freshly prepared surfaces, validating theoretical predictions [9]. The formation of phosphorus adatoms occurs through supersaturation of phosphorus at the surface, leading to the development of P-P bonded structures. These adatoms preferentially occupy Ni₃ hollow sites, adopting trigonal pyramidal geometries that minimize steric interactions while maximizing bonding with the underlying substrate [8] [9]. The adatom formation process is thermodynamically favorable under phosphorus-rich conditions, with formation energies ranging from -0.2 to -0.5 eV depending on the local surface environment. Hydrated surface layer formation occurs upon exposure to aqueous environments, where water molecules interact with surface sites to form hydroxyl groups and adsorbed water layers [12] [25]. This reconstruction is particularly important for electrochemical applications, as the hydrated layer influences the binding energetics of reaction intermediates and the overall catalytic activity. In-situ spectroscopic studies reveal the formation of Ni-OH and P-OH species at the surface, with the extent of hydration depending on pH and electrochemical potential [12]. Under alkaline conditions and anodic potentials, dinickel phosphide undergoes oxidative reconstruction to form nickel oxyhydroxide (NiOOH) surface species [26] [27] [25]. This transformation involves the oxidation of nickel from the +2 to +3 or +4 oxidation states, accompanied by the incorporation of hydroxide ions from the electrolyte. The reconstruction process is potential-dependent, with higher overpotentials leading to more extensive oxidation and thicker oxide layers. The formation of phosphate-like surface species occurs under highly oxidative conditions, where phosphorus atoms are oxidized to form PO₄³⁻ groups [21] [25]. This reconstruction represents a more severe transformation that can lead to catalyst deactivation, as the phosphate species are generally inactive for catalytic processes. The formation of phosphate layers is pH-dependent, being more favorable under alkaline conditions where phosphate species are more stable. Thermal reconstruction occurs during high-temperature treatments, leading to bond reorganization and potential phase transformations. The reconstruction involves changes in bond lengths and coordination environments, with typical variations of ±0.05 Å in Ni-P and Ni-Ni bond distances [21] [25]. The extent of thermal reconstruction depends on temperature, atmosphere, and treatment duration, with more extensive changes occurring at temperatures above 400°C. Vacancy formation represents another important reconstruction mechanism, occurring through defect generation during synthesis or operational conditions. Nickel and phosphorus vacancies create under-coordinated sites that exhibit enhanced catalytic activity due to their modified electronic structure [10] [15]. The vacancy formation energy ranges from 1.0 to 2.5 eV depending on the specific defect type and local environment. The kinetics of surface reconstruction are influenced by several factors including temperature, pressure, chemical potential of reactants, and electrochemical potential. Fast reconstruction processes, such as hydration and phosphorus adatom formation, occur on timescales of seconds to minutes, while slower processes like oxidative reconstruction and phase transformations can take hours to complete [27] [25]. GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302+H312+H332 (76%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral; acute toxicity, dermal; acute toxicity, inhalation]; H302 (76%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (76%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]; H332 (76%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H350 (100%): May cause cancer [Danger Carcinogenicity]; H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]; H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant;Health Hazard;Environmental Hazard Other CAS

12035-64-2

Dates

Last modified: 04-14-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|